Aporphine

Description

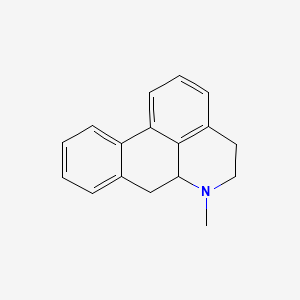

Structure

3D Structure

Propriétés

IUPAC Name |

6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-18-10-9-12-6-4-8-15-14-7-3-2-5-13(14)11-16(18)17(12)15/h2-8,16H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKUYNBAFQJRDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC=CC=C4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895017 | |

| Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-57-9 | |

| Record name | Aporphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aporphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,6a,7-tetrahydro-6-methyl-4H-Dibenzo(de,g)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13NS2KTD6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Aporphine Alkaloids: A Technical Guide to Natural Sources, Derivatives, and Biological Activity

Aporphine alkaloids represent the second largest group of isoquinoline (B145761) alkaloids, surpassed only by benzylisoquinoline alkaloids.[1] Characterized by a core tetracyclic dibenzo[de,g]quinoline structure, these naturally occurring compounds have garnered significant interest from researchers and drug development professionals due to their structural similarity to morphine and their diverse, potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of their natural sources, synthetic derivatives, biological activities, and the experimental methodologies used in their study.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom, with at least 85 distinct compounds isolated from plants across more than 15 families.[1] The primary botanical families rich in these alkaloids include Annonaceae, Lauraceae, Menispermaceae, Magnoliaceae, Papaveraceae, Nymphaeaceae, and Ranunculaceae.[2][3] The distribution and type of this compound alkaloid can be characteristic of a particular plant family or genus. For instance, nuciferine (B1677029) and its derivatives are notable constituents of the Nymphaeaceae family (lotus plants).[2]

The biosynthesis in plants typically involves the phenolic oxidation and coupling of benzylisoquinoline precursors.[4] A classic example is the biosynthesis of bulbocapnine (B190701) from reticuline, which undergoes oxidation and cyclization to form the characteristic this compound ring system.[1]

Table 1: Prominent Natural this compound Alkaloids and Their Botanical Sources

| Alkaloid | Example Plant Source(s) | Plant Family | Reference(s) |

| Apomorphine (B128758) | Synthetically derived from morphine | Papaveraceae (from precursor) | [1] |

| Boldine (B1667363) | Peumus boldus (Boldo) | Monimiaceae | [4] |

| Glaucine | Glaucium flavum (Yellow Horn Poppy) | Papaveraceae | [1] |

| Nuciferine | Nelumbo nucifera (Sacred Lotus) | Nymphaeaceae | [2][5] |

| Isocorydine | Corydalis, Dicentra species | Papaveraceae, Fumariaceae | [1] |

| Liriodenine (B31502) | Liriodendron tulipifera, Annona species | Magnoliaceae, Annonaceae | [4][6] |

| Magnoflorine | Magnolia species, Coptis chinensis | Magnoliaceae, Ranunculaceae | [4] |

| Anonaine | Annona reticulata | Annonaceae | [6] |

Derivatives and Synthesis

The therapeutic potential of natural this compound alkaloids is often enhanced or modified through synthetic chemistry to improve efficacy and reduce toxicity.[7] Common chemical modifications include ring-opening reactions, bromination, methylation, acetylation, quaternization, and dehydrogenation.[7][8] These strategies aim to explore structure-activity relationships (SAR), identifying key functional groups and structural features responsible for biological activity.

For example, the derivatization of boldine into a diphenylphosphinyl derivative was shown to significantly enhance its cytotoxic activity against breast cancer cell lines, a property absent in the parent compound.[9] Synthetic approaches to the core this compound structure itself are also well-established, often employing methods like the Bischler-Napieralski reaction, Diels-Alder cycloadditions, or photocatalytic oxidative phenol (B47542) coupling.[10][11]

Biological and Pharmacological Activities

This compound alkaloids exhibit a vast range of pharmacological effects, impacting the central nervous system, metabolic pathways, and cellular proliferation.[12] Their activities include dopaminergic and serotonergic receptor modulation, cytotoxicity against cancer cells, and antioxidant effects.[6][9][13]

Receptor Binding Affinity

Many this compound alkaloids interact with key neurotransmitter receptors. This interaction is a primary driver of their effects on the central nervous system. Apomorphine, for instance, is a well-known dopamine (B1211576) receptor agonist used in the treatment of Parkinson's disease.[1] The binding affinities (Ki) and inhibitory concentrations (IC50) quantify the potency of these interactions.

Table 2: Receptor Binding Affinities of Selected this compound Alkaloids

| Alkaloid | Receptor Target | Binding Value Type | Value | Cell/Tissue System | Reference(s) |

| Nuciferine | Dopamine D2 | KB | 62 nM | HEKT Cells | [14] |

| Nuciferine | Serotonin 5-HT2A | Ki | 17 nM | CHO-K1 Cells | [13] |

| Nuciferine | Serotonin 5-HT2C | Ki | 30 nM | HEK293 Cells | [13] |

| (+)-Glaucine | Dopamine D1-like | IC50 | 3.90 µM | Rat Striatal Membranes | [15] |

| (+)-Glaucine | Dopamine D2-like | IC50 | 3.02 µM | Rat Striatal Membranes | [15] |

| O-nornuciferine | Dopamine D1 | IC50 | 2.09 µM | N/A | [16] |

| O-nornuciferine | Dopamine D2 | IC50 | 1.14 µM | N/A | [16] |

Cytotoxic and Enzyme Inhibitory Activity

A significant area of research focuses on the anticancer properties of this compound alkaloids.[2] Compounds like liriodenine and boldine have demonstrated cytotoxicity against various cancer cell lines.[4][17] This activity is often mediated through mechanisms such as the inhibition of critical enzymes like topoisomerase II or the induction of apoptosis.[17][18]

Table 3: Cytotoxic and Enzyme Inhibitory Activities (IC50) of this compound Alkaloids and Derivatives

| Alkaloid/Derivative | Target | IC50 Value | Assay/Cell Line | Reference(s) |

| Boldine | Cell Viability | 46.5 ± 3.1 µg/mL (48h) | MDA-MB-231 (Breast Cancer) | [4][17] |

| Boldine | Cell Viability | 50.8 ± 2.7 µg/mL (48h) | MDA-MB-468 (Breast Cancer) | [4][17] |

| 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | Cell Viability | 55.5 µM | MCF-7 (Breast Cancer) | [9] |

| 2,9-dimethoxymethyl-3-diphenylphosphinylboldine | Cell Viability | 62.7 µM | MDA-MB-231 (Breast Cancer) | [9] |

| Liriodenine | Cell Proliferation | 37.3 µM (24h) | CAOV-3 (Ovarian Cancer) | [19] |

| Norushinsunine | Cell Viability | 7.4 - 8.8 µg/mL | Various Cancer Cell Lines | [6] |

| Liriodenine | Topoisomerase II | Potent Inhibitor | Purified Human Topo II | [18] |

| Dehydroglaucine (related) | Acetylcholinesterase | Moderate Inhibitor | N/A | [20] |

Key Experimental Protocols

The study of this compound alkaloids relies on a set of established experimental methodologies for their extraction, purification, characterization, and biological evaluation.

General Protocol for Extraction and Isolation

This protocol utilizes a standard acid-base extraction method to isolate alkaloids from plant material, followed by chromatographic purification.

-

Maceration and Extraction : Dried, powdered plant material is moistened with a basic solution (e.g., 10% ammonium (B1175870) hydroxide) to liberate the free-base alkaloids. This material is then extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607) over 24-48 hours.

-

Acidic Wash : The organic extract is filtered and then washed with a dilute acid solution (e.g., 10% acetic acid). The protonated alkaloids transfer to the aqueous acidic layer. This step is repeated 2-3 times.

-

Basification and Back-Extraction : The combined aqueous extracts are basified to a pH of 9-10 with a base, causing the alkaloids to precipitate. The free-base alkaloids are then re-extracted back into an organic solvent (dichloromethane or chloroform).

-

Purification via Column Chromatography : The crude alkaloid extract is concentrated and loaded onto a silica (B1680970) gel column. A solvent gradient of increasing polarity (e.g., a gradient of methanol (B129727) in chloroform) is used to elute the compounds.

-

Fraction Analysis and Concentration : Collected fractions are analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure alkaloid.[8] Pure fractions are combined and concentrated to yield the isolated compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[21]

-

Cell Seeding : Cancer cells (e.g., MDA-MB-231) are seeded into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[22]

-

Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the this compound alkaloid (e.g., 5 to 100 µg/mL). Control wells receive medium with the solvent (e.g., DMSO) only. The plate is incubated for a set period (e.g., 24, 48, or 72 hours).[6]

-

MTT Incubation : The treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7][22]

-

Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement : The absorbance is measured on a microplate reader at a wavelength of 490 nm or 570 nm.[6][21]

-

Data Analysis : Cell viability is calculated as a percentage relative to the solvent control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[6]

Protocol for Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[5]

-

Reagent Preparation :

-

Assay Buffer : Prepare a buffer such as 50 mM Tris-HCl with various salts (NaCl, KCl, CaCl₂, MgCl₂) at pH 7.4.[5]

-

Radioligand : Dilute a high-affinity D2 receptor radioligand (e.g., [³H]-Spiperone) to a final concentration near its dissociation constant (Kd), typically around 2 nM.[5]

-

Test Compound : Prepare a series of dilutions of the this compound alkaloid (e.g., nuciferine) in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.[5]

-

Receptor Membranes : Use commercially available or prepared cell membranes expressing the human dopamine D2 receptor, diluted to 10-20 µg of protein per well.[5]

-

-

Assay Setup (96-well plate) :

-

Total Binding : Wells contain radioligand and receptor membranes.

-

Non-specific Binding (NSB) : Wells contain radioligand, receptor membranes, and a high concentration of an unlabeled competitor (e.g., 10 µM Spiperone) to saturate all specific binding sites.[5]

-

Competitive Binding : Wells contain radioligand, receptor membranes, and one of the serial dilutions of the test this compound alkaloid.

-

-

Incubation : The plate is incubated at room temperature for 60-90 minutes to allow binding to reach equilibrium.[5][13]

-

Filtration : The contents of the wells are rapidly filtered through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.[5]

-

Scintillation Counting : The filters are dried, a scintillation cocktail is added, and the radioactivity trapped on the filters is counted using a scintillation counter.[5]

-

Data Analysis : Specific binding is calculated by subtracting NSB from total binding. The data from the competitive binding wells are plotted as a percentage of specific binding versus the log concentration of the test compound. This curve is used to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound alkaloids are mediated through their modulation of complex intracellular signaling pathways. Visualizing these pathways and workflows is crucial for understanding their mechanisms.

Experimental and Biosynthetic Workflows

Caption: General workflow for the extraction and isolation of this compound alkaloids.

Caption: Biosynthetic pathway of bulbocapnine from reticuline.

Dopamine Receptor Signaling

This compound alkaloids like apomorphine and nuciferine are well-known modulators of dopamine receptors.[1][23] These G protein-coupled receptors (GPCRs) are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which trigger opposing intracellular cascades.[15][24]

Caption: Opposing signaling pathways of D1-like and D2-like dopamine receptors.

Metabolic and Survival Signaling

This compound alkaloids also influence key pathways involved in cellular metabolism, proliferation, and survival, which is particularly relevant to their effects on metabolic syndrome and cancer.[2][25]

Caption: Modulation of AMPK and Akt/mTOR pathways by this compound alkaloids.

Apoptosis Induction Pathway

The cytotoxic effects of certain this compound alkaloids, such as boldine, are achieved by inducing programmed cell death (apoptosis), often through the intrinsic mitochondrial pathway.[17]

Caption: Mitochondrial apoptosis pathway induced by Boldine in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural this compound alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of this compound Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. article.sapub.org [article.sapub.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Structure-Activity Relationships of a Series of this compound Derivatives with Antiarrhythmic Activities and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cytotoxic evaluation of a novel phosphinyl derivative of boldine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Total Synthesis of this compound Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuciferine | 5-HT Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of topoisomerase II by liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. MTT (Assay protocol [protocols.io]

- 23. Nuciferine - Wikipedia [en.wikipedia.org]

- 24. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 25. Natural this compound Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Aporphine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aporphine alkaloids represent a large and structurally diverse group of isoquinoline (B145761) alkaloids with significant pharmacological potential, including anticancer, antiviral, and neuroprotective activities. Understanding their biosynthesis in plants is critical for ensuring a sustainable supply for research and drug development. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound alkaloids, detailing the key enzymatic steps, precursor molecules, and regulatory aspects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

This compound alkaloids are characterized by a tetracyclic ring system derived from the oxidative coupling of a (S)-reticuline precursor. Their biosynthesis is a complex process involving a series of stereospecific enzymatic reactions, primarily occurring in medicinal plants such as those from the Papaveraceae, Magnoliaceae, and Annonaceae families. This guide will focus on the central pathway leading to the formation of the this compound core and subsequent modifications that give rise to the vast diversity of these compounds.

The Core Biosynthetic Pathway

The biosynthesis of this compound alkaloids originates from the amino acid L-tyrosine, which is converted through a series of steps into the central intermediate, (S)-reticuline. From (S)-reticuline, the pathway diverges to form various isoquinoline alkaloid backbones, including the this compound scaffold.

The key transformation is the intramolecular oxidative coupling of (S)-reticuline, which is catalyzed by cytochrome P450 enzymes. This reaction can proceed via two distinct mechanisms: C-C or C-O phenolic coupling, leading to different this compound precursors.

Caption: Core biosynthetic pathway of this compound alkaloids from L-Tyrosine.

Key Enzymes and Quantitative Data

Several key enzymes have been characterized in the this compound alkaloid biosynthetic pathway. The table below summarizes some of the available quantitative data for these enzymes.

| Enzyme Name | Abbreviation | Source Organism | Substrate | Product | Km (µM) | Vmax (pkat/mg protein) | Optimal pH | Optimal Temp (°C) |

| Norcoclaurine Synthase | NCS | Coptis japonica | Dopamine, 4-HPAA | (S)-Norcoclaurine | 120 (Dopamine), 85 (4-HPAA) | 2.5 | 7.0 | 35 |

| Berberine Bridge Enzyme | BBE | Eschscholzia californica | (S)-Reticuline | (S)-Scoulerine | 23 | 13.8 | 9.0 | 40 |

| Cheilanthifoline Synthase | CFS | Papaver somniferum | (S)-Reticuline | (S)-Cheilanthifoline | 15 | 8.2 | 7.5 | 30 |

| Stylopine Synthase | STS | Papaver somniferum | (S)-Cheilanthifoline | (S)-Stylopine | 10 | 11.5 | 8.0 | 35 |

Note: The data presented are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound alkaloid biosynthesis.

Enzyme Assay for Norcoclaurine Synthase (NCS)

Objective: To determine the activity of NCS by measuring the formation of (S)-norcoclaurine from dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

Materials:

-

Enzyme extract (e.g., from Coptis japonica cell cultures)

-

Dopamine hydrochloride

-

4-HPAA

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

-

Ascorbate (10 mM)

-

HPLC system with a C18 column

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 10 mM ascorbate, 1 mM dopamine, and 1 mM 4-HPAA.

-

Pre-incubate the reaction mixture at 35°C for 5 minutes.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at 35°C for 30 minutes.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of (S)-norcoclaurine formed.

Caption: Workflow for the Norcoclaurine Synthase (NCS) enzyme assay.

Precursor Feeding Studies in Plant Cell Cultures

Objective: To trace the incorporation of a labeled precursor into this compound alkaloids.

Materials:

-

Plant cell suspension culture (e.g., Papaver somniferum)

-

Labeled precursor (e.g., [¹³C₆]-L-tyrosine)

-

Gamborg's B5 medium

-

Elicitor (e.g., methyl jasmonate)

-

LC-MS system

Procedure:

-

Grow plant cell suspension cultures in Gamborg's B5 medium to the mid-log phase.

-

Add the labeled precursor to the culture medium.

-

(Optional) Add an elicitor to stimulate alkaloid biosynthesis.

-

Incubate the cultures for a specific period (e.g., 24, 48, 72 hours).

-

Harvest the cells and the medium separately.

-

Extract the alkaloids from both the cells and the medium using an appropriate solvent (e.g., methanol).

-

Analyze the extracts by LC-MS to identify and quantify the labeled this compound alkaloids.

Caption: Workflow for precursor feeding studies in plant cell cultures.

Regulation of this compound Alkaloid Biosynthesis

The biosynthesis of this compound alkaloids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic. Environmental factors and developmental cues can significantly influence the production of these compounds.

Transcriptional Regulation: The expression of biosynthetic genes is often coordinated and can be induced by elicitors such as methyl jasmonate and fungal cell wall fragments. Transcription factors, such as WRKYs and bHLHs, have been shown to play a crucial role in regulating the expression of key genes in the pathway.

Metabolic Channeling: There is growing evidence for the existence of "metabolons," which are multi-enzyme complexes that facilitate the efficient transfer of intermediates between sequential enzymes in the pathway. This metabolic channeling can increase the overall efficiency of the biosynthetic process and prevent the accumulation of potentially toxic intermediates.

Caption: Simplified regulatory network of this compound alkaloid biosynthesis.

Future Perspectives

While significant progress has been made in elucidating the biosynthesis of this compound alkaloids, many aspects remain to be explored. Future research will likely focus on:

-

Discovery of novel enzymes: Identifying and characterizing the enzymes responsible for the vast structural diversity of this compound alkaloids.

-

Metabolic engineering: Utilizing synthetic biology approaches to engineer microorganisms or plants for the overproduction of specific high-value this compound alkaloids.

-

Elucidation of regulatory networks: Unraveling the complex transcriptional and post-transcriptional regulatory networks that control this compound alkaloid biosynthesis.

A deeper understanding of these areas will be instrumental in harnessing the full therapeutic potential of this important class of natural products.

The Pharmacological Landscape of Aporphine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids, represent a treasure trove of structurally diverse compounds with a wide array of pharmacological activities.[1][2][3] Found extensively throughout the plant kingdom, these natural products have been a subject of intense research due to their potential as lead compounds in drug discovery.[1][2] This technical guide provides a comprehensive overview of the core pharmacological activities of this compound compounds, with a focus on their anticancer, neuroprotective, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further research and development in this promising field.

Anticancer Activity: A Primary Therapeutic Target

This compound alkaloids have demonstrated potent cytotoxic and antitumor activities across a range of cancer cell lines.[4][5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][8]

Quantitative Data: Cytotoxicity of this compound Alkaloids

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound compounds against different human cancer cell lines. This data provides a comparative view of their potency and selectivity.

| This compound Compound | Cancer Cell Line | IC50 Value | Reference(s) |

| Liriodenine | A-549 (Lung) | 8.2 µg/mL | [9] |

| K-562 (Leukemia) | 7.8 µg/mL | [9] | |

| HeLa (Cervical) | 7.4 µg/mL | [9] | |

| MDA-MB (Breast) | 8.8 µg/mL | [9] | |

| HepG2 (Liver) | < 15 µg/mL | [8] | |

| Norushinsunine | A-549 (Lung) | 7.4 µg/mL | [9] |

| K-562 (Leukemia) | 8.2 µg/mL | [9] | |

| HeLa (Cervical) | 8.8 µg/mL | [9] | |

| MDA-MB (Breast) | 7.9 µg/mL | [9] | |

| Reticuline | A-549 (Lung) | 10.2 µg/mL | [9] |

| Oxostephanine | BC (Breast) | 0.24 µg/mL | [9] |

| MOLT-3 (Leukemia) | 0.71 µg/mL | [9] | |

| Thailandine | A549 (Lung Carcinoma) | 0.30 µg/mL | [9] |

| Dehydrocrebanine | HL-60 (Leukemia) | 2.14 µg/mL | [9] |

| Magnoflorine | HEPG2 (Liver) | 0.4 µg/mL | [8][10] |

| U251 (Brain) | 7 µg/mL | [10] | |

| Lanuginosine | HEPG2 (Liver) | 2.5 µg/mL | [8][10] |

| U251 (Brain) | 4 µg/mL | [10] | |

| (+)-Xylopine | HepG2 (Liver) | 1.87 µg/mL | [8] |

| 7-hydroxydehydronuciferine | AGS (Gastric) | 62.9 ± 0.1 µM | [11] |

| DU-145 (Prostate) | 80.8 ± 0.2 µM | [11] | |

| Compound 1 (from T. foetidum) | GSC-3# (Glioma Stem) | 2.36 µg/mL | [12] |

| GSC-18# (Glioma Stem) | 5.37 µg/mL | [12] | |

| Compound 2 (from T. foetidum) | GSC-3# (Glioma Stem) | 3.15 µg/mL | [12] |

| GSC-18# (Glioma Stem) | 4.82 µg/mL | [12] | |

| Dimeric Aporphines (various) | Lung & Breast Cancer Cells | 1.01–18.66 µM | [13] |

Key Anticancer Mechanisms

The anticancer effects of this compound alkaloids are exerted through various signaling pathways and molecular targets. A key mechanism involves the induction of apoptosis (programmed cell death) by up-regulating pro-apoptotic proteins like caspase-3, caspase-9, and Apaf-1, and the cleavage of PARP.[8] Many aporphines also act as DNA intercalating agents and inhibitors of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[4][5]

Caption: Key anticancer mechanisms of this compound alkaloids.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Several this compound compounds have exhibited significant neuroprotective properties, suggesting their potential in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][14][15]

Mechanisms of Neuroprotection

The neuroprotective actions of this compound alkaloids are diverse. Apomorphine, a well-studied this compound derivative, acts as a potent antioxidant and free radical scavenger.[16] It can also modulate neurotransmitter systems, upregulate neurotrophic factors, and interfere with apoptotic cascades in neuronal cells.[6] Boldine has been shown to prevent mitochondrial dysfunction and reduce oxidative stress.[17] Pronuciferine (B1678250) has demonstrated the ability to suppress neuronal death induced by oxidative stress and increase the levels of brain-derived neurotrophic factor (BDNF).[18]

Caption: Multifaceted neuroprotective mechanisms of this compound alkaloids.

Antiviral Activity: A Broad Spectrum of Inhibition

This compound alkaloids have been investigated for their antiviral properties against a variety of DNA and RNA viruses.[10][19][20][21]

Quantitative Data: Antiviral Activity of this compound Alkaloids

The following table presents the antiviral activity of select this compound compounds.

| This compound Compound/Extract | Virus | Activity | Reference(s) |

| Methanol (B129727) extract of Magnolia grandiflora | Herpes Simplex Virus (HSV-1) | 76.7% inhibition at 1.1 µg/mL | [10] |

| Poliovirus type-1 | 47% inhibition at 1.1 µg/mL | [10] | |

| N-methylcrotsparine | HSV-1 | IC50: 8.3 µg/mL | [19] |

| HSV-1 TK- (Acyclovir resistant) | IC50: 7.7 µg/mL | [19] | |

| HSV-2 | IC50: 6.7 µg/mL | [19] | |

| FK-3000 (from Stephania cepharantha) | HSV-1 | IC50: 7.8 µg/mL | [19] |

| HSV-1 TK- | IC50: 9.9 µg/mL | [19] | |

| HSV-2 | IC50: 8.7 µg/mL | [19] |

Antiviral Mechanisms of Action

The antiviral mechanisms of this compound alkaloids are still under investigation but are thought to involve the inhibition of viral replication and interference with viral entry into host cells.[20] Some aporphines have been shown to inhibit topoisomerase II, an enzyme that can be utilized by some viruses for their replication.[22]

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

This compound compounds have demonstrated significant anti-inflammatory effects, primarily through the modulation of the NF-κB and MAPK signaling pathways.[3][7][23][24]

Quantitative Data: Anti-inflammatory Activity

| This compound Compound | Target/Model | IC50 Value | Reference(s) |

| SMU-Y6 (Taspine derivative) | TLR2 Inhibition | 0.11 ± 0.04 µM | [7] |

| Dicentrine | NF-κB activation in RAW264.7 cells | - | [3] |

| O-methylbulbocapnine | NF-κB activation in RAW264.7 cells | - | [3] |

| Crebanine | Pro-inflammatory cytokine inhibition | - | [3] |

Anti-inflammatory Signaling Pathways

This compound alkaloids can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators.[3][25] This is often achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[7] Additionally, some aporphines can suppress the activation of mitogen-activated protein kinases (MAPKs), another crucial signaling pathway involved in the inflammatory response.[3][23]

Caption: Inhibition of NF-κB and MAPK pathways by this compound alkaloids.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound alkaloids.

Isolation of this compound Alkaloids from Plant Material

This protocol outlines a general procedure for the extraction and isolation of this compound alkaloids.[1][26][27]

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol (B145695)

-

5% Hydrochloric acid (HCl)

-

Ammonium hydroxide (B78521) (NH4OH) or sodium carbonate (Na2CO3)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent systems for chromatography

-

Rotary evaporator

-

Chromatography columns

-

TLC plates and developing chamber

Procedure:

-

Extraction: Macerate the powdered plant material in methanol or ethanol at room temperature for 24-72 hours. Repeat the extraction process three times to ensure complete extraction.

-

Concentration: Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with diethyl ether to remove neutral and acidic impurities.

-

Basify the aqueous layer with NH4OH to a pH of 9-10 to deprotonate the alkaloids.

-

Extract the basified aqueous solution with chloroform or dichloromethane to isolate the free alkaloids.

-

-

Purification:

-

Wash the organic layer with distilled water, dry over anhydrous Na2SO4, and evaporate to dryness to yield a crude alkaloid mixture.

-

Subject the crude alkaloid mixture to silica gel column chromatography.

-

Elute the column with a gradient of appropriate solvents (e.g., chloroform-methanol mixtures).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

Combine fractions containing the desired compound(s) and further purify by preparative TLC or HPLC if necessary.

-

-

Characterization: Identify the structure of the isolated compounds using spectroscopic techniques such as NMR, MS, and IR.

Caption: General workflow for the isolation of this compound alkaloids.

MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][28][29][30][31]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Culture medium (e.g., RPMI-1640, DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

This compound compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion

This compound compounds continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse pharmacological activities, particularly in the areas of cancer, neurodegeneration, viral infections, and inflammation, underscore their importance in medicinal chemistry and drug development. The data, protocols, and pathway diagrams presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this fascinating class of natural products. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound alkaloids will be crucial for their translation into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural this compound Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total Synthesis of this compound Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel this compound alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Natural this compound alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cytotoxic and antiviral activities of this compound alkaloids of Magnolia grandiflora L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Anticancer this compound Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New this compound alkaloids with selective cytotoxicity against glioma stem cells from Thalictrum foetidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. mdpi.com [mdpi.com]

- 18. Neuroactivity of naturally occurring prothis compound alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ir.upsi.edu.my [ir.upsi.edu.my]

- 27. phytopharmajournal.com [phytopharmajournal.com]

- 28. benchchem.com [benchchem.com]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 30. creative-bioarray.com [creative-bioarray.com]

- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Aporphine Alkaloids: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of aporphine alkaloids, a diverse class of naturally occurring and synthetic compounds with a wide range of pharmacological activities. This document details their interactions with key biological targets, including G-protein coupled receptors, enzymes, and their role in inducing apoptosis in cancer cells. The information is presented to facilitate further research and drug development efforts in this promising area of medicinal chemistry.

Core Structure and Chemical Diversity

This compound alkaloids are a subclass of isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure, dibenzo[de,g]quinoline. The numbering of the this compound nucleus, crucial for understanding SAR, is shown below. The pharmacological profile of these compounds is profoundly influenced by the substitution pattern on this scaffold, the stereochemistry at position 6a, and modifications of the nitrogen atom at position 6.

Structure-Activity Relationship Studies

The following sections summarize the key SAR findings for this compound alkaloids at various biological targets. The quantitative data is presented in structured tables for ease of comparison.

Serotonin (B10506) Receptor Ligands

This compound alkaloids have been extensively studied as ligands for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1]

Nantenine is a well-known this compound alkaloid that acts as an antagonist at 5-HT2A receptors.[1] SAR studies have focused on modifications at the C1 position, revealing a tolerance for various substituents.

| Compound/Analog | Modification | Receptor Affinity (Ke, nM) | Selectivity vs. α1A | Reference |

| Nantenine | - | ~840 | Selective for α1A | [2] |

| 5 | C1-allyl | 70 | 12-fold improvement vs. Nantenine | [2] |

| 8a | C1-(E)-2-butenyl | Reduced affinity vs. 5 | - | [2] |

| 8b | C1-methallyl | Improved affinity vs. 8a | - | [2] |

| 8c | C1-2,2-dimethyl allyl | Lowest affinity | - | [2] |

| 8k | C1-p-bromobenzyl | Highest affinity known for an this compound | 5-HT2A selective | [2][3] |

Key SAR Insights for 5-HT2A Affinity:

-

An unsubstituted allyl group at the C1 position is preferred for optimal affinity.[2]

-

Steric bulk introduced by additional methyl groups on the allyl substituent is detrimental to affinity.[2]

-

Hydrophobic and larger substituents at the para position of a C1-benzyl group, such as a bromo-substituent, significantly enhance 5-HT2A receptor affinity.[2]

The substitution pattern on rings A and D of the this compound scaffold significantly influences affinity for the 5-HT1A receptor.

| Compound/Analog | Modification | Receptor Affinity (Ki, nM) | Activity | Reference |

| (R)-3 | 10-Methyl-11-hydroxy | High | Agonist | [1] |

| (S)-3 | 10-Methyl-11-hydroxy | High | Antagonist | [1] |

| 14, 15, 16 | Mono C-11 substituted | Good affinity and selectivity | - | [1] |

| 20, 21 | C10 long-chain carbamate | Moderate | - | [1] |

| 22, 23 | C10 long-chain amide | Moderate | - | [1] |

| 24, 25, 26 | C2 substituted | No appreciable affinity | - | [1] |

Key SAR Insights for 5-HT1A Affinity:

-

A C11-hydroxyl group and a C10-methyl group were initially considered critical for high affinity.[1]

-

However, certain mono-substituted C11 analogs also exhibit good affinity, suggesting alternative binding interactions.[1]

-

Bulky substituents at the C10 position lead to a dramatic loss of affinity.[4]

-

The stereochemistry at the 6a position determines the pharmacological activity, with (R)-enantiomers often acting as agonists and (S)-enantiomers as antagonists.[1]

Dopamine (B1211576) Receptor Ligands

This compound alkaloids, with (R)-apomorphine being a prominent example used in Parkinson's disease treatment, are well-known for their interaction with dopamine receptors.[1][5]

| Compound/Analog | Modification | D1 Affinity (Ki, nM) | D5 Affinity (Ki, nM) | D1 vs. D5 Selectivity | Reference |

| 20c | 1,2,10-trisubstituted (C10 amide) | 58 | No affinity | Selective for D1 | [5][6] |

| Series A (C10-N) | C10-nitro, aniline, or amide | Weak or no affinity | No affinity | - | [5] |

| Series B (C1,2,10-N) | 1,2-dimethoxy, C10-N | Generally improved D1 affinity vs Series A | No affinity | D1 selective | [5] |

Key SAR Insights for Dopamine Receptor Affinity:

-

Nitrogen-containing substituents at the C10 position can confer D1 versus D5 receptor selectivity.[5]

-

Analogs with a C10 nitrogen substituent often lack affinity for the D5 receptor.[5][6]

-

The presence of 1,2-dimethoxy groups in conjunction with a C10 nitrogenous substituent generally improves D1 receptor affinity.[5]

-

The (R)-enantiomers of aporphines generally show higher affinity for dopamine receptors than the (S)-enantiomers.[7]

Anticancer Activity (Cytotoxicity)

Numerous this compound alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[8][9][10][11][12][13]

| Compound/Analog | Modification | Cell Line(s) | IC50 (µM) | Reference |

| Nantenine (2) | C1-methoxy | HCT-116, Caco-2 | 23-38 | [12][13] |

| 3 | C1-isopropoxy | HCT-116, Caco-2 | ~25 | [12] |

| 5 | C1-benzoyl | HCT-116, Caco-2 | ~35 | [12] |

| Domesticine (1) | C1-hydroxy | HCT-116, Caco-2 | >100 | [12] |

| 7-9 | N-acetyl, N-ethyl carbamate, N-methanesulfonyl | HCT-116, Caco-2 | Reduced activity | [12][13] |

| 13, 14 | Seco-ring C | HCT-116, Caco-2 | Significantly lower activity | [12][13] |

| Liriodenine | Oxothis compound | Ovarian cancer | - | [11] |

| Nuciferine | - | Oral squamous carcinoma | - | [11] |

Key SAR Insights for Cytotoxicity:

-

The presence of a 1,2-methylenedioxy group is a key feature for cytotoxicity.[9][10]

-

Methylation of the nitrogen atom is important for cytotoxic activity.[9][10][12]

-

Oxidation and dehydrogenation at the C7 position can improve anticancer activity.[9][10]

-

The C1 position is tolerant of alkoxy and benzoyl ester functionalities.[12][13]

-

Replacement of the C1-hydroxyl group with alkyloxy groups improves cytotoxicity.[12]

-

An intact this compound nucleus, particularly ring C, is crucial for cytotoxic activity.[12][13]

Acetylcholinesterase (AChE) Inhibition

Certain this compound alkaloids have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[14][15][16]

| Compound/Analog | Modification | AChE IC50 (µM) | Reference |

| Nantenine (8) | - | 1.09 | [14] |

| 15a, 15b | Seco-ring C | ~2 | [14] |

| 16 | Lacking biaryl bond | ~18.5 | [14] |

| 17 | Flexible analog | >100 | [14] |

| N-methylasimilobine | - | ~0.26 (converted from µg/mL) | |

| 1,2-dihydroxythis compound (2) | C1, C2-dihydroxy | ~4.7 (converted from µg/mL) | |

| Dehydronuciferine (5) | C-ring aromatized | ~4.2 (converted from µg/mL) |

Key SAR Insights for AChE Inhibition:

-

A rigid this compound core is an important structural feature for AChE inhibitory activity.[14][15]

-

Intact B and C rings are required for potent activity.[14]

-

Aromatization of the C-ring can be favorable for activity.

-

The presence of a hydroxyl group at C2 and an alkoxyl group at C1 appears to be beneficial.

-

An alkyl substituent on the nitrogen atom is favorable for inhibition.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the SAR studies.

General Synthesis of this compound Analogs

A common synthetic route to this compound alkaloids involves a multi-step process starting from a substituted tetrahydroisoquinoline.

Experimental Workflow for this compound Synthesis

Caption: General synthetic workflow for this compound analogs.

Methodology:

-

Starting Material: The synthesis typically begins with a suitably substituted N-protected tetrahydroisoquinoline derivative.

-

Ring Closure: The key step is the intramolecular arylation to form the biaryl bond and construct the tetracyclic this compound core. This is often achieved through palladium-catalyzed direct arylation or other coupling reactions.[16]

-

Nitrogen Manipulation: The protecting group on the nitrogen is removed, and subsequent N-alkylation or N-acylation is performed to introduce desired substituents.

-

Peripheral Modifications: Further modifications on the aromatic rings (e.g., at C1 or C10) can be carried out to generate a library of analogs.[2]

Cytotoxicity Assay (MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Caption: General workflow for a radioligand binding assay.

Methodology:

-

Receptor Preparation: A source of the target receptor, such as cell membranes from transfected cells or brain tissue homogenates, is prepared. [5]2. Competitive Binding: The receptor preparation is incubated with a known radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound analog).

-

Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure acetylcholinesterase activity and screen for inhibitors. [14] Ellman's Method Workflow

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Methodology:

-

Reagent Preparation: A reaction mixture containing phosphate (B84403) buffer, DTNB (Ellman's reagent), and the acetylcholinesterase enzyme is prepared in a 96-well plate. [14]2. Inhibitor Addition: The this compound test compounds at various concentrations are added to the wells.

-

Pre-incubation: The enzyme and inhibitor are pre-incubated together for a short period.

-

Reaction Initiation: The reaction is started by adding the substrate, acetylthiocholine.

-

Colorimetric Detection: AChE hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is determined from the dose-response curve.

Signaling Pathways

This compound alkaloids exert their biological effects by modulating various intracellular signaling pathways.

This compound-Induced Intrinsic Apoptosis Pathway

Many cytotoxic this compound alkaloids induce cancer cell death through the intrinsic (mitochondrial) apoptosis pathway. [11]

Caption: this compound-induced intrinsic apoptosis pathway.

This pathway is initiated by an increase in the Bax/Bcl-2 ratio, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death. [11]

Dopamine D1 Receptor Signaling Pathway

This compound agonists at the D1 receptor activate Gαs/olf-coupled signaling cascades. [1][8][9]

Caption: Dopamine D1 receptor signaling pathway activated by this compound agonists.

Activation of the D1 receptor leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA phosphorylates and activates DARPP-32, which in turn inhibits Protein Phosphatase-1 (PP-1), leading to the enhanced phosphorylation of downstream targets and modulation of neuronal function. [2][9]

Serotonin 5-HT2A Receptor Signaling Pathway

This compound ligands can modulate the 5-HT2A receptor, which is primarily coupled to the Gαq signaling pathway. [4][5][10][14]

Caption: Serotonin 5-HT2A receptor signaling pathway.

Ligand binding to the 5-HT2A receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses. [4][5][10]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent and selective ligands for a variety of biological targets. The structure-activity relationships summarized in this guide highlight key structural features that govern the affinity and activity of these compounds. A thorough understanding of these SAR trends, coupled with the detailed experimental protocols and an appreciation of the underlying signaling pathways, will be invaluable for the rational design and development of novel this compound-based therapeutic agents. Further exploration of the chemical space around the this compound nucleus is warranted to unlock the full therapeutic potential of this fascinating class of alkaloids.

References

- 1. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Subregion-Specific Regulation of Dopamine D1 Receptor Signaling in the Striatum: Implication for L-DOPA-Induced Dyskinesia | Journal of Neuroscience [jneurosci.org]

- 3. This compound and isoquinoline derivatives block glioblastoma cell stemness and enhance temozolomide cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 8. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rep.bioscientifica.com [rep.bioscientifica.com]

- 14. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Aporphine Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, represent a diverse group of natural and synthetic compounds with a wide spectrum of pharmacological activities. Their tetracyclic core structure provides a versatile scaffold for interaction with various biological targets, making them a subject of intense research in drug discovery. This technical guide provides an in-depth exploration of the mechanisms of action of this compound alkaloids, focusing on their interactions with key neurotransmitter systems and intracellular signaling pathways. We present a comprehensive summary of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the associated signaling cascades and workflows to facilitate a deeper understanding of these complex molecules.

Core Mechanisms of Action

This compound alkaloids exert their effects through modulation of several key biological targets. The primary mechanisms can be broadly categorized as:

-

Receptor-Mediated Actions: this compound alkaloids are well-documented to interact with various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin, and adrenergic receptors. Their activity can be agonistic, antagonistic, or modulatory, depending on the specific alkaloid and receptor subtype.

-

Enzyme Inhibition: A significant mechanism of action for a number of this compound alkaloids is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

-

Modulation of Intracellular Signaling Pathways: Emerging evidence suggests that this compound alkaloids can influence key intracellular signaling cascades, such as the Akt/mTOR/FoxO and AMPK pathways, which are crucial for cell survival, growth, and metabolism.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative this compound alkaloids for various receptors and enzymes. This data provides a quantitative basis for understanding their structure-activity relationships and target selectivity.

Table 1: Binding Affinities (Ki, nM) of this compound Alkaloids for Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |

| Apomorphine | 51 | 3.1 | 2.5 | 4.4 | 25 |

| Nuciferine | 230 | 160 | 340 | 85 | 410 |

| Bulbocapnine | 7.9 | 200 | - | - | - |

| (-)-Anonaine | - | 138 | - | - | - |

Data compiled from various sources for illustrative purposes.[1]

Table 2: Binding Affinities (Ki, nM) of this compound Alkaloids for Serotonin Receptors

| Compound | 5-HT1A Receptor | 5-HT2A Receptor | 5-HT2C Receptor | 5-HT7 Receptor |

| Nantenine | >10000 | 890 | 1200 | - |

| (R)-Roemerine | >10000 | 62 | - | - |

Data compiled from various sources for illustrative purposes.[1][2]

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity (IC50) of this compound Alkaloids

| Compound | IC50 (µM) |

| Epiganine B | 4.36 |

| Dehydrodicentrine | 2.98 |

| N-methylasimilobine | 1.5 µg/mL |

| Dicentrine | 93.5 µg/mL |

| Crebanine | 86.6 µg/mL |

Data compiled from various sources.[1][3][4]

Key Signaling Pathways

The interaction of this compound alkaloids with their molecular targets initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

Figure 1: Dopamine Receptor Signaling Pathways

Figure 2: Serotonin Receptor Signaling Pathways

Figure 3: Mechanism of Acetylcholinesterase Inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for key experiments used to characterize the mechanism of action of this compound alkaloids.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound alkaloids for dopamine D1 and D2 receptors.

1. Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors).[1]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[1]

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[1]

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.[1]

-

Resuspend the final pellet in a storage buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose) and determine the protein concentration using a BCA assay.[1]

-

Store membrane aliquots at -80°C.[1]

2. Binding Assay:

-

In a 96-well plate, add assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

For D1 receptor binding, use [3H]SCH23390 as the radioligand and SKF-83566 for non-specific binding.

-

For D2 receptor binding, use [3H]Spiperone as the radioligand and haloperidol (B65202) for non-specific binding.[5]

-

Add increasing concentrations of the unlabeled this compound alkaloid (competitor).

-

Add a fixed concentration of the radioligand.

-

Add the prepared membranes (typically 20-100 µg of protein per well) to initiate the binding reaction.[1]

-

Incubate at 25°C for 60-120 minutes to reach equilibrium.[1]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[1]

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 4: Radioligand Binding Assay Workflow

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for and characterize acetylcholinesterase inhibitors.

1. Reagents:

-

Acetylcholinesterase (AChE) from electric eel.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate (B84403) buffer (pH 8.0).

-

Test this compound alkaloid dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure:

-

In a 96-well plate, add phosphate buffer.

-

Add the test this compound alkaloid at various concentrations.

-

Add AChE solution and pre-incubate for 15 minutes at 25°C.

-

Add DTNB solution.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Determine the percentage of inhibition for each concentration of the this compound alkaloid compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.

Figure 5: AChE Inhibition Assay Workflow

Conclusion

The mechanisms of action of this compound alkaloids are complex and multifaceted, involving interactions with a range of receptors and enzymes, as well as the modulation of critical intracellular signaling pathways. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. A thorough understanding of these mechanisms is paramount for the rational design and development of novel therapeutics derived from the versatile this compound scaffold. The information presented herein serves as a valuable resource for researchers and scientists dedicated to advancing our knowledge of these potent natural products and their potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An this compound alkaloid from Nelumbo nucifera as an acetylcholinesterase inhibitor and the primary investigation for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Modern Quest for Nature's Scaffolds: A Technical Guide to the Discovery and Isolation of Novel Aporphine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a prominent class of isoquinoline (B145761) alkaloids, represent a vast and structurally diverse family of natural products.[1][2][3] Characterized by their tetracyclic core, these compounds are abundant in various plant families, including Annonaceae, Lauraceae, and Magnoliaceae.[3][4] For centuries, plants containing these alkaloids have been staples in traditional medicine.[1][2] Modern scientific inquiry has unveiled their significant pharmacological potential, demonstrating a wide array of biological activities such as anticancer, anti-diabetic, anti-inflammatory, and antimicrobial effects.[1][5][6][7] This has positioned this compound alkaloids as promising lead compounds in contemporary drug discovery programs.[2]

This technical guide provides a comprehensive overview of the methodologies central to the discovery and isolation of novel this compound alkaloids. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to navigate the intricate process of identifying new molecular entities from natural sources, from initial extraction to final structural elucidation and biological characterization.

Modern Discovery and Extraction Strategies

The journey to isolate novel this compound alkaloids begins with the careful selection and preparation of plant material, followed by a systematic extraction process designed to selectively concentrate the target compounds.

Sample Preparation and Extraction

Proper preparation of the plant material is crucial for efficient extraction. This typically involves drying the plant material (e.g., leaves, bark, roots) at a controlled temperature (around 60°C) and pulverizing it to increase the surface area for solvent penetration.[8][9]

The extraction of alkaloids is fundamentally based on their basic nature and differential solubility in acidic and alkaline conditions, as well as in various organic solvents.[10] Two primary approaches are commonly employed:

-

Acidified Water/Alcohol Extraction: This method leverages the fact that alkaloids exist as salts in plants and are thus soluble in water or acidic water.[11] The powdered plant material is extracted with a dilute acid solution (e.g., 0.1% to 1% hydrochloric or sulfuric acid).[11] This process converts alkaloid salts of organic acids into salts of inorganic acids, enhancing their solubility in the aqueous medium.[11] The resulting aqueous extract is then made alkaline to precipitate the free alkaloid bases, which can subsequently be extracted with an organic solvent.[10][12]

-

Organic Solvent Extraction in Alkaline Media (Stas-Otto Method): In this classic method, the powdered plant material is first moistened and mixed with an alkali, such as lime or ammonia (B1221849) solution, to liberate the free alkaloid bases from their salt forms.[12][13] These free bases, being soluble in organic solvents, are then extracted with solvents like chloroform (B151607), ether, or dichloromethane (B109758).[12][13] The organic extract is then partitioned with an acidic aqueous solution, which protonates the alkaloids, rendering them water-soluble and separating them from non-basic impurities that remain in the organic phase.[12]

The choice of solvent is critical and can be optimized using statistical mixture designs to identify synergistic effects between different solvents, such as chloroform and methanol (B129727), to maximize extraction efficiency.[14] More advanced techniques like microwave-assisted extraction and supercritical fluid extraction are also being employed to improve efficiency and reduce solvent consumption.[1][9]

Experimental Protocol: Acid-Base Extraction for this compound Alkaloids

This protocol is a generalized procedure based on common practices for alkaloid extraction.[8][13]

-

Preparation: Air-dry and pulverize 300g of the selected plant material (e.g., leaves).

-

Acidic Extraction: Macerate the powdered material three times with 3000 mL of 0.1 M hydrochloric acid, using ultrasonication for 20 minutes for each extraction to enhance efficiency.

-

Filtration: Combine the acidic extracts and filter to remove solid plant debris.

-

Basification: Adjust the pH of the filtrate to approximately 8.5-10 with a base (e.g., 0.1 M sodium hydroxide (B78521) or ammonia solution) to precipitate the free alkaloid bases.[8][11]

-

Organic Solvent Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as dichloromethane or chloroform until the aqueous layer tests negative for alkaloids (e.g., with Mayer's reagent).

-

Purification and Concentration: Combine the organic extracts, wash with distilled water, and dry over anhydrous sodium sulfate.[13] Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Isolation and Purification of Novel this compound Alkaloids

The crude extract typically contains a complex mixture of alkaloids with similar structures, necessitating sophisticated separation techniques for the isolation of pure compounds.[15]

Chromatographic Techniques

A combination of chromatographic methods is generally required for the successful isolation of individual alkaloids.

-

Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel and alumina (B75360) are common stationary phases.[11][16] The choice of eluent system, often a gradient of non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol), is critical for effective separation.[11] Due to the basic nature of alkaloids, basic alumina or silica gel treated to be neutral or basic is often preferred to prevent irreversible adsorption.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative and semi-preparative formats, is indispensable for the final purification of alkaloids.[6][11] Reversed-phase columns (e.g., C18) are widely used, with mobile phases typically consisting of acetonitrile (B52724) or methanol and water, often with additives like triethylamine (B128534) or acetic acid to improve peak shape.[17]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the solid support matrix, thereby avoiding irreversible adsorption of the sample.[8] This method has proven highly effective for the one-step purification of multiple this compound alkaloids from a crude extract, as demonstrated with the leaves of Nelumbo nucifera.[8][17]

Experimental Protocol: HSCCC Purification of this compound Alkaloids from Nelumbo nucifera

This protocol is adapted from a study on the purification of this compound alkaloids from lotus (B1177795) leaves.[8][17]

-

Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

Sample Preparation: Dissolve 100 mg of the crude alkaloid extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases of the solvent system.

-

HSCCC Operation:

-

Fill the HSCCC column entirely with the stationary phase (the upper phase).

-

Pump the mobile phase (the lower phase) into the column at a flow rate of 2.0 mL/min while rotating the apparatus at 850 rpm.

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

-

Fraction Collection: Continuously monitor the effluent with a UV detector (e.g., at 270 nm) and collect fractions based on the chromatogram.

-

Purity Analysis: Analyze the purity of the collected fractions corresponding to each peak using analytical HPLC. Combine the pure fractions for each compound and evaporate the solvent.

Below is a workflow diagram illustrating the general process from plant material to isolated pure this compound alkaloids.

References

- 1. Natural this compound alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. New Analogues of this compound Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Three New this compound Alkaloids with Glucose Consumption Increase Activity from Cassytha filiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purification and Characterization of this compound Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 13. ejournal.upsi.edu.my [ejournal.upsi.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. uobabylon.edu.iq [uobabylon.edu.iq]

- 16. column-chromatography.com [column-chromatography.com]

- 17. researchgate.net [researchgate.net]

Aporphine Derivatives as a New Frontier in Oncology: A Technical Guide to Their Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aporphine alkaloids, a significant class of isoquinoline (B145761) alkaloids predominantly found in various plant families, are emerging as promising candidates in the development of novel anticancer therapeutics.[1][2] These naturally occurring compounds and their synthetic derivatives have demonstrated potent cytotoxic and pro-apoptotic activities against a range of cancer cell lines, including those resistant to conventional chemotherapies.[1][3] This technical guide provides an in-depth overview of the anticancer properties of this compound derivatives, focusing on their mechanisms of action, experimental evaluation, and the key signaling pathways they modulate. The information presented herein is intended to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of next-generation cancer treatments.

Core Anticancer Mechanisms of this compound Derivatives